molecular formula C12H14FN3 B14093338 2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine

2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine

Cat. No.: B14093338
M. Wt: 219.26 g/mol
InChI Key: LFFKVVFMIDYZMC-UHFFFAOYSA-N
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Description

2-[4-(3-Fluorophenyl)-3H-imidazol-2-yl]propan-2-amine is a substituted imidazole derivative characterized by a 3H-imidazole core, a 3-fluorophenyl group at the 4-position, and a propan-2-amine substituent. The fluorine atom at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, while the tertiary amine (propan-2-amine) may influence its basicity and interaction with biological targets .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]propan-2-amine

InChI

InChI=1S/C12H14FN3/c1-12(2,14)11-15-7-10(16-11)8-4-3-5-9(13)6-8/h3-7H,14H2,1-2H3,(H,15,16)

InChI Key

LFFKVVFMIDYZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(N1)C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine, typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and hydrogenation processes are common in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, it can undergo halogenation with halogens like chlorine or bromine, and nucleophilic substitution with reagents like sodium hydroxide or potassium cyanide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Pharmacological and Physicochemical Considerations

Metabolic Stability

Fluorine substitution generally blocks oxidative metabolism at the meta position, increasing the half-life of the target compound compared to non-fluorinated analogs like C19 (methoxy-substituted) .

Lipophilicity and Solubility

  • The logP (estimated) for the target compound is higher (~2.5) than primary amine analogs (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine, logP ~1.8) due to the tertiary amine and fluorophenyl group. This may improve blood-brain barrier penetration but reduce aqueous solubility .

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